2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-ethyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-ethyl-N-phenylacetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-ethyl-N-phenylacetamide is a member of the pyrido-thiadiazine family of heterocyclic compounds. This class has garnered significant interest due to its diverse biological activities, which include potential applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C20H26N4O3S, with a molecular weight of 402.51 g/mol. The structure features a pyrido-thiadiazine core with various substituents that enhance its biological activity. The presence of the 1,1-dioxido group and the p-tolyl substituent are particularly notable as they contribute to the compound's reactivity and interaction with biological targets.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C20H26N4O3S |
Molecular Weight | 402.51 g/mol |
Chemical Structure | Chemical Structure |
Pharmacological Potential
Research indicates that derivatives of pyrido-thiadiazine compounds exhibit a range of biological activities, including:
- Anticancer Activity : The compound has shown potential as a PI3Kδ inhibitor , which is significant in cancer therapy. Studies suggest that it may selectively inhibit PI3Kδ over other isoforms, indicating its potential as a targeted cancer treatment .
- Anti-inflammatory Effects : Compounds in this class have been linked to anti-inflammatory properties, making them candidates for treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell signaling pathways associated with cancer progression.
- Binding Affinity : Interaction studies have shown that structural modifications can significantly affect binding affinity to various biological targets .
Case Studies and Research Findings
A comprehensive review of the pharmacological activities of thiadiazine derivatives from 1993 to 2020 highlights several promising findings:
- Antitumor Studies : A study demonstrated that related compounds exhibited potent anticancer effects in vitro and in vivo, suggesting that modifications to the thiadiazine core could enhance efficacy against specific cancer types .
- Inflammation Models : In animal models of inflammation, derivatives showed significant reductions in inflammatory markers when administered at therapeutic doses .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related pyrido-thiadiazine derivatives is useful:
Compound Name | Activity Type | Reference |
---|---|---|
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide | PI3Kδ Inhibition | |
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(indolin-1-yl)ethanone | Anticancer Activity |
Eigenschaften
IUPAC Name |
N-ethyl-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-3-26(19-8-5-4-6-9-19)22(28)16-25-17-27(20-13-11-18(2)12-14-20)23-21(31(25,29)30)10-7-15-24-23/h4-15H,3,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACBKIASWJGEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.